

Application Note: Ultrasensitive Detection of Dicofol using Surface-Enhanced Raman Spectroscopy

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Compound of Interest

Compound Name: Dicofol

Cat. No.: B1670483

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Abstract

Dicofol, a persistent organochlorine pesticide, poses significant risks to human health and the environment. This application note details a robust and highly sensitive method for the detection of **Dicofol** in complex matrices, such as tea, using Surface-Enhanced Raman Spectroscopy (SERS). By employing a novel gold-silver core-shell nanoparticle-based substrate, this method achieves a remarkably low limit of detection and excellent reproducibility. This document provides a comprehensive protocol for the synthesis of the SERS substrate, sample preparation, and SERS analysis, making it an invaluable resource for researchers in food safety, environmental monitoring, and analytical chemistry.

Introduction

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that amplifies the weak Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces.^{[1][2]} This enhancement allows for the detection of trace amounts of analytes, making SERS an ideal platform for various applications, including food safety and environmental analysis.^{[1][3]} **Dicofol** is a toxic pesticide that can persist in the environment and accumulate in the food chain, necessitating sensitive and reliable detection methods.^{[4][5]} This protocol outlines a SERS-based approach for the rapid and accurate quantification of **Dicofol**.^{[1][6]}

Principle of the Method

The SERS effect is primarily driven by two mechanisms: electromagnetic enhancement and chemical enhancement.[7][8] The electromagnetic enhancement arises from the localized surface plasmon resonance (LSPR) of the metallic nanoparticles, which creates intense local electric fields that amplify the Raman signal of nearby molecules.[7][8] The chemical enhancement involves a charge-transfer mechanism between the analyte and the SERS substrate.[7] In this application, a flexible and stable SERS substrate composed of gold-silver core-shell nanoparticles (Au@AgNPs) deposited on a polydimethylsiloxane (PDMS) film is utilized for the sensitive detection of **Dicofol**. [1][4]

Quantitative Data Summary

The performance of the SERS method for **Dicofol** detection is summarized in the table below. The data is based on the use of a Au@AgNPs/PDMS substrate.

Parameter	Value	Reference
Limit of Detection (LOD)	0.32 ng/kg	[1][4][6][9]
Linear Range	10 - 100 ng/kg	[1][4]
Coefficient of Determination (R ²)	0.9791	[1]
Excitation Wavelength	638 nm	[1][9]
SERS Substrate	Au@AgNPs/PDMS	[1][4][6][9]

Experimental Protocols

Materials and Reagents

- Chloroauric acid (AuCl₃·HCl·4H₂O)
- Trisodium citrate
- Silver nitrate (AgNO₃)
- Ascorbic acid

- 3-aminopropyltriethoxysilane (APTES)
- Polydimethylsiloxane (PDMS) film
- **Dicofol** standard
- Ethanol
- Ultrapure water

SERS Substrate Preparation: Au@AgNPs/PDMS Film

- Gold Nanoparticle (AuNP) Synthesis: Prepare AuNPs by reducing chloroauric acid with trisodium citrate.[4]
- Gold-Silver Core-Shell Nanoparticle (Au@AgNP) Synthesis: Grow a silver shell on the surface of the prepared AuNPs using silver nitrate and ascorbic acid as a reducing agent to obtain core-shell Au@AgNPs.[1][9]
- PDMS Film Functionalization: Immerse a flexible PDMS membrane in a 3-aminopropyltriethoxysilane (APTES) solution to modify its surface with amino groups.[1][4] This functionalization facilitates better binding of the Au@AgNPs.[1]
- Substrate Assembly: Attach the core-shell Au@AgNPs to the surface of the functionalized PDMS membrane via physical deposition to create the final Au@AgNPs/PDMS SERS substrate.[1][4][6]

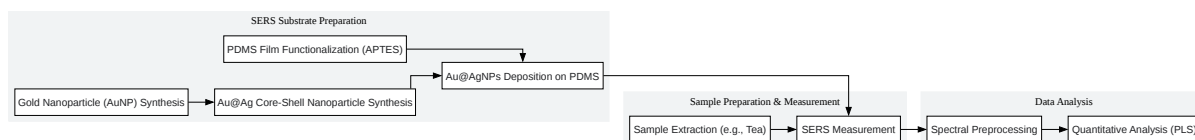
Sample Preparation (Tea Matrix)

- Weigh a representative sample of tea leaves.
- Spike the tea samples with known concentrations of **Dicofol** standard solution to create a calibration set.
- Perform a suitable extraction procedure to transfer the **Dicofol** from the tea matrix into a solvent compatible with SERS analysis.

SERS Measurement and Data Analysis

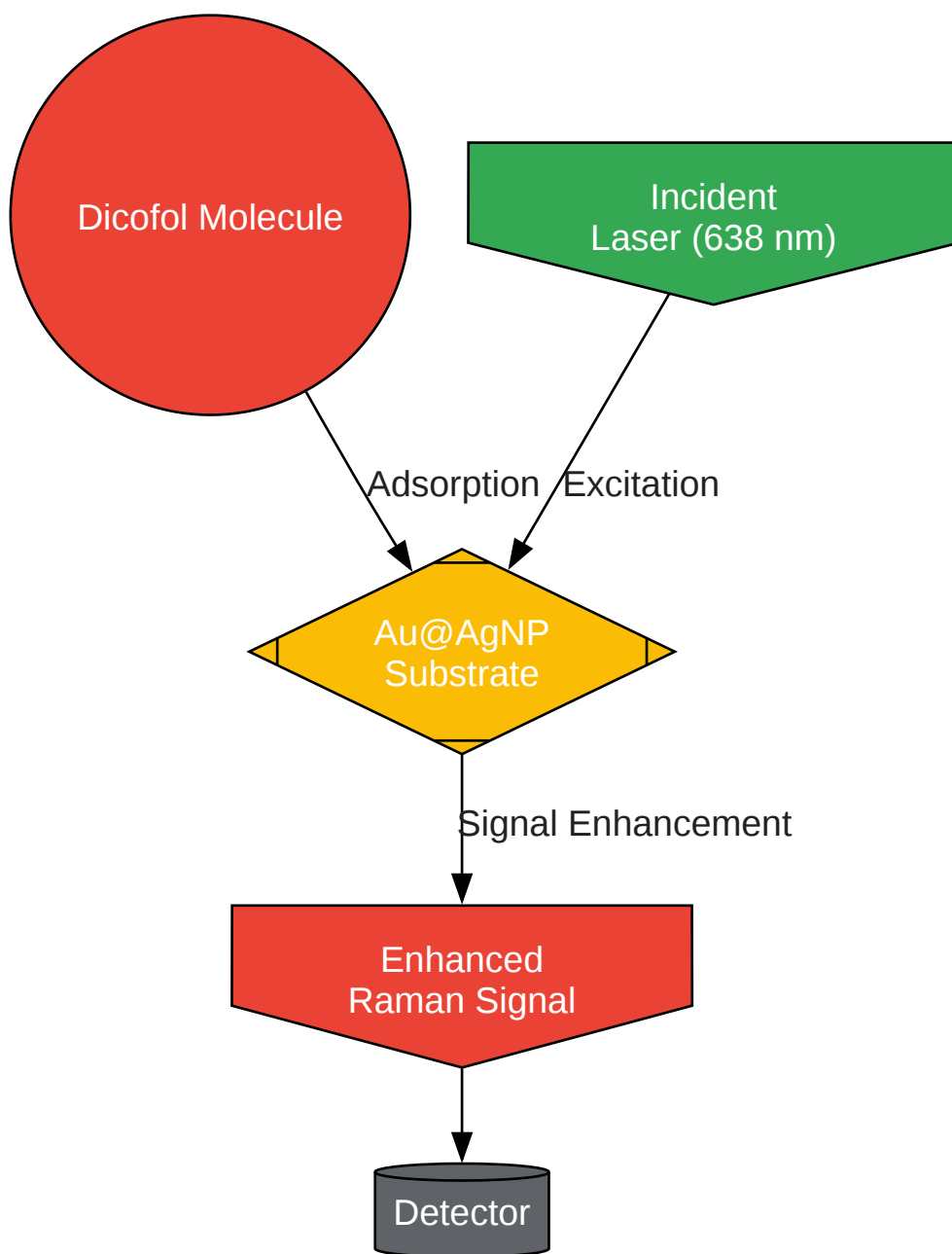
- Instrumentation: Utilize a confocal Raman microscopy system.[9]
- SERS Spectrum Acquisition:
 - Place a small amount of the prepared sample extract onto the Au@AgNPs/PDMS substrate.
 - Acquire the SERS spectra using a 638 nm excitation laser.[1][9]
 - Set the laser power to 400 mW, use a 10x objective lens, and an acquisition time of 1 second.[9]
- Data Processing and Analysis:
 - Process the raw spectral data using appropriate software (e.g., LabSpec6).[9]
 - Identify the characteristic Raman peaks of **Dicofol**. For instance, a prominent peak at 489 cm^{-1} can be used for quantification.[4]
 - Establish a linear relationship between the intensity of the characteristic peak and the concentration of **Dicofol**. [1]
 - For improved accuracy and to mitigate matrix effects, employ chemometric models such as Partial Least Squares (PLS) regression. Preprocessing the spectra using methods like Savitzky-Golay filtering can enhance the model's performance.[1][4][6]

Diagrams



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Caption: Experimental workflow for **DicofoI** detection using SERS.



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Caption: Logical relationship of the SERS detection principle.

Conclusion

This application note provides a detailed protocol for the sensitive and selective detection of **Dicofol** using Surface-Enhanced Raman Spectroscopy. The use of a high-performance Au@AgNPs/PDMS substrate enables a low limit of detection, making this method suitable for

routine analysis in food safety and environmental monitoring.[1][9] The combination of SERS with chemometric analysis offers a powerful tool for accurate quantification in complex sample matrices.[1][6]

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